N-(1H-indol-5-ylmethyl)-2-phenylethanamine chemical structure
N-(1H-indol-5-ylmethyl)-2-phenylethanamine chemical structure
An In-Depth Technical Guide to N-(1H-indol-5-ylmethyl)-2-phenylethanamine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of N-(1H-indol-5-ylmethyl)-2-phenylethanamine, a molecule of significant interest within the broader class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a vast array of biologically active compounds.[1][2] This document details the chemical structure, a proposed synthetic route via reductive amination with mechanistic insights, and predicted methods for structural elucidation. Furthermore, it explores the potential biological significance of this compound, drawing parallels with other indole derivatives that have shown promise in various therapeutic areas.[3][4] This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel indole-based compounds.
Introduction: The Significance of the Indole Scaffold
Indole, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[3][5] It is a prevalent motif in numerous natural products, pharmaceuticals, and agrochemicals.[2] The indole nucleus is often considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.[5] This guide focuses on a specific derivative, N-(1H-indol-5-ylmethyl)-2-phenylethanamine, which combines the indole core with a phenethylamine moiety, another important pharmacophore.[6]
Chemical Structure of N-(1H-indol-5-ylmethyl)-2-phenylethanamine
The chemical structure of N-(1H-indol-5-ylmethyl)-2-phenylethanamine consists of a 1H-indole ring substituted at the 5-position with a methylamino bridge linked to a 2-phenylethyl group.
Caption: Chemical structure of N-(1H-indol-5-ylmethyl)-2-phenylethanamine.
Proposed Synthesis and Mechanistic Insights
A robust and widely used method for the synthesis of secondary amines is reductive amination.[7][8] This approach involves the reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced to the corresponding amine. For the synthesis of N-(1H-indol-5-ylmethyl)-2-phenylethanamine, a plausible route is the reductive amination of indole-5-carboxaldehyde with 2-phenylethanamine.[6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for N-(1H-indol-5-ylmethyl)-2-phenylethanamine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for reductive amination.
-
Dissolution: In a round-bottom flask, dissolve indole-5-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: To the solution, add 2-phenylethanamine (1.1 eq).
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure N-(1H-indol-5-ylmethyl)-2-phenylethanamine.
Mechanistic Considerations
The reaction proceeds in two main stages:
-
Imine Formation: The nitrogen of the primary amine (2-phenylethanamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (indole-5-carboxaldehyde). This is followed by dehydration to form a Schiff base or imine intermediate.
-
Reduction: The hydride from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the imine, reducing it to the secondary amine.
Structural Elucidation and Characterization
The structure of the synthesized N-(1H-indol-5-ylmethyl)-2-phenylethanamine can be confirmed using various spectroscopic techniques.[4][9]
Predicted Spectroscopic Data
The following table summarizes the predicted key signals in the 1H NMR, 13C NMR, and IR spectra based on data from analogous compounds.[10][11][12]
| Technique | Predicted Key Signals |
| ¹H NMR | - Indole NH: A broad singlet around 8.0-8.5 ppm. - Aromatic Protons (Indole & Phenyl): Multiple signals in the range of 6.5-7.8 ppm. - Methylene Protons (CH₂-N & CH₂-Ar): Signals in the range of 2.8-4.0 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of 100-140 ppm. - Methylene Carbons: Signals in the range of 40-55 ppm. |
| IR (cm⁻¹) | - N-H Stretch (Indole & Amine): A broad band in the region of 3200-3400 cm⁻¹. - C-H Stretch (Aromatic): Signals around 3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Signals around 2850-2950 cm⁻¹. - C=C Stretch (Aromatic): Signals in the region of 1450-1600 cm⁻¹. |
| Mass Spec. | - [M+H]⁺: Expected molecular ion peak. |
Potential Biological Significance and Future Directions
While the specific biological activity of N-(1H-indol-5-ylmethyl)-2-phenylethanamine is not extensively documented, the presence of the indole scaffold suggests a high potential for pharmacological activity.[2] Indole derivatives have been reported to exhibit a wide range of biological effects, including:
-
Antimicrobial Activity: Many indole derivatives have shown potent activity against various strains of bacteria and fungi.[4][5][13]
-
Anticancer Activity: The indole nucleus is a key component of several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative properties.[14][15]
-
Anti-inflammatory Activity: Certain indole derivatives have demonstrated significant anti-inflammatory effects.[4]
The combination of the indole moiety with the phenethylamine structure, which is found in many neurotransmitters and psychoactive compounds, opens up possibilities for neurological applications as well.[6] Further research is warranted to explore the specific biological targets and therapeutic potential of N-(1H-indol-5-ylmethyl)-2-phenylethanamine.
Conclusion
N-(1H-indol-5-ylmethyl)-2-phenylethanamine is a promising molecule that combines two important pharmacophores. This guide has outlined its chemical structure, a feasible synthetic strategy via reductive amination, and the expected methods for its characterization. Based on the extensive biological activities of related indole derivatives, this compound represents a valuable target for further investigation in drug discovery and development.
References
- DIVYA V, PARASURAMAN R, ANJANA. RAVIKUMAR, DAISY JONES P, MURSEENA K P,. ANJITHA K. (2020). Synthesis and Characterization of Indole Derivatives as Potent Antibacterial Agents. IJPPR.
- (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences.
- (2021). Synthesis And Characterization Of Indole Derivatives: An Approach To Investigate The Antimicrobial Activity.
- (2013).
- (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.
- (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
- (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI.
- (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
- Dömling, A. (2013). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH.
- Santa Cruz Biotechnology. N-[(1-Methyl-1H-indol-2-yl)methyl]-2-phenylethanamine.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Sigma-Aldrich. Indole-5-carboxaldehyde.
- BenchChem. N-[(1H-indol-5-yl)methyl]acetamide chemical properties.
- Ren, A., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- (2014). A New Way to Amines. GalChimia.
- (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- (2025). Synthesis and Antimicrobial and Antioxidant Activities of Some New 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives.
- (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- Exposome-Explorer. Phenethylamine (Compound).
- (2023). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Synthesis And Characterization Of Indole Derivatives: An Approach To Investigate The Antimicrobial Activity [library.atmiya.net:8080]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Exposome-Explorer - Phenethylamine (Compound) [exposome-explorer.iarc.fr]
- 7. semanticscholar.org [semanticscholar.org]
- 8. A New Way to Amines - GalChimia [galchimia.com]
- 9. mdpi.com [mdpi.com]
- 10. (2,3-Dihydro-1H-indol-5-ylmethyl)amine | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Indole-5-carbaldehyde>];
phenethylamine [label=<
Phenethylamine>];
Imine Intermediate>];
N-(1H-indol-5-ylmethyl)-2-phenylethanamine>];